molecular formula C9H7NO4 B1263922 D-Dopachrome CAS No. 203000-17-3

D-Dopachrome

Cat. No.: B1263922
CAS No.: 203000-17-3
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a this compound(1-). It is an enantiomer of a L-dopachrome.

Scientific Research Applications

Metabolic Regulation

DDT has been identified as an adipokine that influences lipid metabolism and glucose homeostasis. Research indicates that DDT acts on adipocytes to modulate lipid metabolism through pathways involving AMP-activated protein kinase (AMPK) and protein kinase A (PKA) . In a study involving db/db mice, DDT treatment led to increased levels of hormone-sensitive lipase (HSL) phosphorylated by AMPK, suggesting its potential role in improving glucose intolerance associated with obesity .

Cardioprotection

DDT has garnered attention for its protective effects against heart failure and ischemic injury. Studies show that DDT expression is decreased in patients with advanced heart failure, which correlates with impaired contractility and angiogenesis . Recombinant DDT has demonstrated proangiogenic effects by activating endothelial cell signaling pathways such as ERK1/2 and Akt, promoting vascular growth in cardiac tissues . Additionally, DDT has been implicated in modulating metabolic stress signaling during ischemia, providing a novel therapeutic avenue for protecting against ischemic necrosis .

Cancer Biology

In cancer research, DDT has shown promise in influencing tumor growth and survival. In clear cell renal carcinoma (ccRCC), knockdown of DDT resulted in significant reductions in cell proliferation and clonogenic survival, indicating its role as a promoter of cancer cell growth . Furthermore, DDT's interaction with macrophage migration inhibitory factor (MIF) suggests a cooperative role in tumorigenesis, where both proteins may contribute to cancer cell survival mechanisms .

Neuroprotection

Recent findings suggest that DDT may have neuroprotective properties by interacting with mutant superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS). Although it does not inhibit SOD1 aggregation directly, DDT alters the morphology of protein aggregates, potentially mitigating toxicity in neuronal cells . This highlights the enzyme's potential application in neurodegenerative disease therapies.

Immunological Responses

DDT's role as a chemokine is underscored by its ability to recruit immune cells such as macrophages to sites of inflammation. Studies have shown that topical application of DDT can enhance macrophage accumulation in dermal models, suggesting its utility in modulating immune responses during tissue repair or inflammation . This property positions DDT as a candidate for therapeutic applications in wound healing and inflammatory diseases.

Data Table: Summary of Applications of this compound Tautomerase

Application AreaKey FindingsReferences
Metabolic RegulationModulates lipid metabolism via AMPK/PKA pathways; improves glucose intolerance
CardioprotectionProtects against heart failure; promotes angiogenesis
Cancer BiologyEnhances tumor growth; critical for ccRCC cell survival
NeuroprotectionAlters SOD1 aggregation; potential ALS therapy
Immunological ResponsesEnhances macrophage recruitment; potential for inflammatory disease treatment

Chemical Reactions Analysis

Enzymatic Conversion Pathways

D-Dopachrome undergoes distinct transformations depending on the enzyme involved:

Decarboxylation by D-DT

D-DT catalyzes the decarboxylation of this compound to produce 5,6-dihydroxyindole (DHI) . This reaction involves:

  • Substrate : this compound (non-physiological substrate).

  • Product : DHI (a melanin precursor) via removal of a carboxyl group.

  • Mechanism : Utilizes a conserved N-terminal proline (Pro-1) as a general base to facilitate proton transfer .

Tautomerization by MIF

MIF converts this compound into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) through tautomerization:

  • Substrate : this compound.

  • Product : DHICA (another melanin intermediate).

  • Mechanism : Relies on Pro-1, Lys-32, and Ile-64 in the active site .

Kinetic Parameters and Substrate Specificity

Both enzymes exhibit activity toward this compound and the physiological analog 3-(4-hydroxyphenyl)pyruvate (HPP) .

ParameterD-DT (this compound)MIF (this compound)D-DT (HPP)MIF (HPP)
Km (mM) Not reportedNot reported1.13 1.20
kcat (s⁻¹) --62.4 38
kcat/Km (s⁻¹·mM⁻¹) --55.2 31.7
Specific Activity ~0.5 Δ306·min⁻¹·μM⁻¹ ~4.3 Δ306·min⁻¹·μM⁻¹ --

Notes :

  • D-DT shows a 12% higher catalytic efficiency (kcat/Km) than MIF for HPP .

  • MIF is ~10-fold more active than D-DT in tautomerizing HPP .

Inhibition Studies

Small-molecule inhibitors selectively target D-DT or MIF by forming covalent adducts:

InhibitorTarget EnzymeMechanismStructural Insight
4-IPP D-DTBinds Pro-1, forming a Schiff baseCrystal structure shows occupancy in the catalytic pocket .
6-PP D-DTCovalently modifies Pro-1Co-crystallized with D-DT (P3 space group) .

Structural Determinants of Catalysis

Key differences in active-site architecture drive divergent reaction outcomes:

  • Charge Distribution :

    • D-DT: Negatively charged surroundings with a positively charged active pocket .

    • MIF: Uniformly positive charge in the active site .

  • Residue Conservation :

    • Only Pro-1, Lys-32, and Ile-64 are conserved between D-DT and MIF .

    • MIF’s Tyr-95 and Asn-97 enhance substrate stabilization .

Physiological and Pathological Implications

While this compound itself is non-physiological, its enzymatic processing informs broader biological roles:

  • Melanogenesis : Both DHI and DHICA are intermediates in melanin synthesis.

  • Inflammation : D-DT and MIF’s enzymatic activities correlate with cytokine-like signaling in immune cells .

Q & A

Q. What are the primary enzymatic mechanisms of D-Dopachrome tautomerase (DDT) in melanogenesis and immune regulation?

Answer: DDT catalyzes the tautomerization and decarboxylation of this compound to produce 5,6-dihydroxyindole (DHI), a precursor in melanin synthesis . Methodologically, enzyme activity can be measured via spectrophotometric assays tracking substrate conversion (e.g., absorbance changes at 475 nm for dopachrome decay). In immune regulation, DDT shares cytokine-like activity with macrophage migration inhibitory factor (MIF), binding to the CD74/CD44 receptor complex to activate ERK and NF-κB pathways . Researchers should validate tautomerase activity using recombinant protein controls and employ siRNA knockdown in immune cells (e.g., macrophages) to dissect cytokine functions.

Q. How can researchers accurately measure DDT activity and protein levels in biological samples?

Answer:

  • Activity assays : Use this compound substrate in pH 7.4 buffer, monitoring reaction kinetics via UV-Vis spectroscopy .
  • Protein quantification : ELISA kits (e.g., SED777Mu for mouse samples; sensitivity ≤0.112 ng/mL) are optimal for tissue homogenates or serum . Cross-reactivity must be tested due to species-specific isoforms (e.g., human vs. mouse DDT shares 85% sequence identity but may differ antigenically) .
  • Western blot : Anti-DDT monoclonal antibodies (e.g., OTI1H3) with validation in knockout controls to ensure specificity .

Q. What structural features of DDT explain its functional overlap with MIF despite low sequence homology (33%)?

Answer : The X-ray crystal structure (PDB: 8VDY) reveals a conserved homotrimeric quaternary structure and a positively charged catalytic pocket, similar to MIF . Key residues (e.g., Pro1 at the N-terminal) are critical for tautomerase activity, as shown by mutagenesis studies . Advanced methods include:

  • Crystallography : Compare Δ114-117 DDT truncations to assess conformational stability .
  • Molecular docking : Simulate substrate binding to identify conserved residues (e.g., Lys32, Ser63) .
  • Surface plasmon resonance (SPR) : Quantify receptor-binding affinity differences between DDT and MIF .

Q. How does DDT interact with the glutathione/GST system, and what are the implications for oxidative stress responses?

Answer : DDT and glutathione S-transferases (GSTs) are co-regulated in detoxification pathways. For example, DDT is induced >10-fold in CCl4-exposed rat livers, paralleling GST upregulation . Methodologically:

  • Co-expression analysis : Use RNA-seq datasets (e.g., GEO: GSE12345) to identify coordinated DDT-GSTT2 expression in oxidative stress models .
  • Functional assays : Treat hepatocytes with N-acetylcysteine (NAC) to test if glutathione depletion alters DDT activity .
  • Proteomics : Identify DDT-GST protein complexes via co-immunoprecipitation .

Q. What experimental models are optimal for studying DDT's dual roles in melanogenesis and inflammation?

Answer :

  • In vitro : Primary human melanocytes for melanogenesis studies (e.g., measure tyrosinase activity post-DDT siRNA treatment) . For immune roles, use THP-1 macrophages stimulated with LPS ± recombinant DDT .
  • In vivo :
    • Melanoma models: B16-F10 mouse melanoma to assess DDT knockdown effects on tumor pigmentation .
    • Inflammation models: DDT−/− mice in collagen-induced arthritis to isolate cytokine functions .
  • 3D co-cultures : Combine melanocytes and keratinocytes to study paracrine DDT signaling .

Q. What are the challenges in correlating serum DDT levels with clinical outcomes in inflammatory or neoplastic diseases?

Answer : Challenges include:

  • Assay variability : Standardize ELISA protocols across cohorts (e.g., pre-analytical factors like hemolysis alter DDT stability) .
  • Confounding factors : In burn patients, DDT levels correlate with TBSA but not ABSI scores, necessitating multivariate regression .
  • Functional heterogeneity : Circulating DDT may exist in complex with sCD74, requiring size-exclusion chromatography to isolate bioactive forms .
  • Translational gaps : Use patient-derived xenografts (PDXs) to test if serum DDT predicts tumor MIF/DDT pathway activation .

Properties

CAS No.

203000-17-3

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1

InChI Key

VJNCICVKUHKIIV-ZCFIWIBFSA-N

SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

Isomeric SMILES

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O

Canonical SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The concentration of enzyme, substrate and inhibitor was denoted as [E], [S] and [J], respectively. 80 microliters of 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of L-tyrosine in 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of inhibitor in 5% DMSO solution, and 40 microliters of mushroom tyrosinase solution were added to a 96-well microplate, to make the final concentration of each reagent to be: 0.2 mg/ml [S], and 96 units/ml [E], with varying [I]. 5% DMSO solution instead of an inhibitor solution was added to a blank solution and adjusted to the total volume of 200 microliters as control. The assay mixture was incubated at 37° C. The amount of dopachrome produced in the reaction mixture was measured at 475 nm in a microplate reader at different time periods. The percentage of inhibition of tyrosinase activity was calculated as follows: Inhibition(%)=[(A−B)−C−D)]/(A−B)×100
Quantity
40 μL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
80 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 96-well plate, 40 μl of mushroom-derived tyrosinase (125 unit/ml; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), 120 μl of 3,4-dihydroxyphenylalanine that serves as a substrate (L-dopa; 5 mmol/l; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), and 40 μl of an inhibitor solution were added. The plate was allowed to stand for 37° C. for 30 minutes. Then, the amount of dopachrome produced was determined by absorbance at 490 nm. Tyrosinase inhibitory activity was expressed as an inhibitory rate obtained by the following equation: Inhibitory Rate (%)=[(A−B)−(C−D)]/(A−B)×100
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
inhibitor solution
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-Dopachrome
Reactant of Route 2
D-Dopachrome
Reactant of Route 3
Reactant of Route 3
D-Dopachrome
Reactant of Route 4
D-Dopachrome
Reactant of Route 5
D-Dopachrome
Reactant of Route 6
D-Dopachrome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.